1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone
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Overview
Description
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone is an organic compound characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the chloro group can result in various substituted phenyl derivatives .
Scientific Research Applications
1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]acetone
- 1-Amino-1-[2-chloro-3-(difluoromethyl)phenyl]acetone
- 1-Amino-1-[2-bromo-3-(trifluoromethyl)phenyl]acetone
Uniqueness: 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]acetone is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C10H9ClF3NO |
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Molecular Weight |
251.63 g/mol |
IUPAC Name |
1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
RFHWXJUMLSITLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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